Cas no 2138564-87-9 (2-Aminoquinazoline-8-carboxylic Acid)

2-Aminoquinazoline-8-carboxylic Acid 化学的及び物理的性質
名前と識別子
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- 8-Quinazolinecarboxylic acid, 2-amino-
- 2-Aminoquinazoline-8-carboxylic Acid
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- インチ: 1S/C9H7N3O2/c10-9-11-4-5-2-1-3-6(8(13)14)7(5)12-9/h1-4H,(H,13,14)(H2,10,11,12)
- InChIKey: MKPMUKUAQUTMGV-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=CC=C2C(O)=O)=CN=C1N
2-Aminoquinazoline-8-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162526-5000mg |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 5000mg |
$2110.0 | 2023-10-03 | ||
Enamine | EN300-1162526-0.25g |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 0.25g |
$670.0 | 2023-06-08 | ||
Enamine | EN300-1162526-50mg |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 50mg |
$612.0 | 2023-10-03 | ||
Enamine | EN300-1162526-1000mg |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 1000mg |
$728.0 | 2023-10-03 | ||
Enamine | EN300-1162526-10.0g |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-1162526-100mg |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 100mg |
$640.0 | 2023-10-03 | ||
Enamine | EN300-1162526-0.1g |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-1162526-1.0g |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-1162526-2500mg |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 2500mg |
$1428.0 | 2023-10-03 | ||
Enamine | EN300-1162526-0.5g |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 0.5g |
$699.0 | 2023-06-08 |
2-Aminoquinazoline-8-carboxylic Acid 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
2-Aminoquinazoline-8-carboxylic Acidに関する追加情報
2-Aminoquinazoline-8-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 2138564-87-9, known as 2-Aminoquinazoline-8-carboxylic Acid, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the quinazoline family, a class of heterocyclic aromatic compounds that have been extensively studied for their diverse biological activities. The 2-aminoquinazoline-8-carboxylic acid structure combines an amino group at position 2 and a carboxylic acid group at position 8, which contributes to its versatility in various chemical reactions and biological interactions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-aminoquinazoline-8-carboxylic acid through multi-component reactions and modular approaches. These methods not only enhance the yield but also allow for the incorporation of functional groups at specific positions, paving the way for tailored applications in drug design. The compound's ability to form hydrogen bonds due to its amino and carboxylic acid groups makes it a promising candidate for bioisosteric replacements in medicinal chemistry.
In terms of biological activity, 2-aminoquinazoline-8-carboxylic acid has shown potential as a lead compound in the development of anticancer agents. Studies have demonstrated that this compound can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). Furthermore, its ability to modulate signaling pathways like the PI3K/AKT/mTOR pathway highlights its role in targeted therapy against aggressive cancers.
The structural flexibility of 2-aminoquinazoline-8-carboxylic acid also makes it an attractive scaffold for designing inhibitors of other therapeutic targets. For instance, researchers have explored its potential as an antagonist for G-protein coupled receptors (GPCRs), which are implicated in numerous diseases, including cardiovascular disorders and neurodegenerative conditions. The substitution patterns on the quinazoline ring can be manipulated to optimize binding affinity and selectivity for specific receptor subtypes.
From a synthetic perspective, the preparation of 2-aminoquinazoline-8-carboxylic acid involves a series of well-defined steps that ensure high purity and structural integrity. These steps often include nucleophilic aromatic substitution, condensation reactions, and oxidation processes. The use of microwave-assisted synthesis has further streamlined the production process, reducing reaction times while maintaining product quality.
In addition to its pharmacological applications, 2-aminoquinazoline-8-carboxylic acid has found utility in materials science. Its aromaticity and conjugated system make it a suitable candidate for organic electronics, particularly in the development of semiconducting materials. Researchers have investigated its potential as a building block for organic field-effect transistors (OFETs), where its electronic properties contribute to device performance.
The exploration of 2-aminoquinazoline-8-carboxylic acid continues to expand into interdisciplinary research areas. For example, its role as a chiral auxiliary in asymmetric synthesis has been explored, offering new avenues for enantioselective catalysis. This compound's ability to induce asymmetry in otherwise symmetric systems underscores its value in creating complex molecular architectures with high enantiomeric excess.
Looking ahead, the integration of computational chemistry tools with experimental studies is expected to further accelerate the discovery of novel applications for 2-aminoquinazoline-8-carboxylic acid. Machine learning algorithms are being employed to predict its binding affinities with various biological targets, enabling rational drug design strategies. Such approaches not only enhance efficiency but also reduce costs associated with traditional trial-and-error methods.
In conclusion, 2-Aminoquinazoline-8-carboxylic Acid (CAS No. 2138564-87-9) stands as a versatile molecule with immense potential across multiple scientific domains. Its unique structure, coupled with advancements in synthetic and computational techniques, positions it as a key player in future innovations within medicine, materials science, and beyond.
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